molecular formula C7H14O2 B2624246 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol CAS No. 2361635-20-1

2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol

Cat. No.: B2624246
CAS No.: 2361635-20-1
M. Wt: 130.187
InChI Key: XJATYVHSHRBFFT-UHFFFAOYSA-N
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Description

2-[1-(Hydroxymethyl)cyclobutyl]ethan-1-ol is a bicyclic alcohol featuring a cyclobutane ring substituted at the 1-position with a hydroxymethyl (-CH₂OH) group and a 2-ethanol (-CH₂CH₂OH) side chain. Its molecular formula is C₇H₁₄O₂ (molecular weight: 130.18 g/mol). The cyclobutane ring introduces significant steric strain due to its small, non-planar structure, which influences its reactivity and stability compared to larger cyclic analogs.

Properties

IUPAC Name

2-[1-(hydroxymethyl)cyclobutyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-4-7(6-9)2-1-3-7/h8-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJATYVHSHRBFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with formaldehyde in the presence of a base to form the intermediate 1-(hydroxymethyl)cyclobutanol. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol .

Industrial Production Methods

Industrial production of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted cyclobutyl derivatives .

Scientific Research Applications

Drug Discovery

Recent studies have highlighted the compound's potential as a bioactive molecule in drug discovery. It has shown promise in targeting specific biological pathways, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity
Research has indicated that derivatives of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol exhibit significant anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular signaling and growth patterns, providing a mechanism for its therapeutic effects .

Agrochemical Applications

The unique properties of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol make it valuable in developing agrochemicals. Its efficacy against pests and diseases has been explored, showing potential for enhancing crop protection strategies.

Case Study: Antimicrobial Activity
In investigations focusing on antimicrobial properties, the compound displayed activity against various bacterial strains. This suggests its applicability in formulating new antimicrobial agents for agricultural use .

Chemical Synthesis

2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and oxidations.

Reaction TypeCommon ReagentsProducts Formed
Nucleophilic SubstitutionSodium azide, primary aminesAzides, thioethers
OxidationHydrogen peroxideAlcohols, ketones
ReductionLithium aluminum hydrideAlcohol derivatives

Mechanism of Action

The mechanism of action of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and ethan-1-ol groups may participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-[1-(Hydroxymethyl)cyclobutyl]ethan-1-ol C₇H₁₄O₂ 130.18 Not provided Cyclobutyl core, dual hydroxyl groups (-CH₂OH and -CH₂CH₂OH)
Grandisol (2-[(1R,2S)-1-methyl-2-(prop-1-en-2-yl)cyclobutyl]ethan-1-ol) C₁₀H₁₈O 154.25 3588-53-0 Cyclobutyl core, methyl and isopropenyl substituents; pheromone activity
2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol C₉H₁₈O₂ 158.24 3187-28-8 Cyclohexyl core (larger, less strained), dual hydroxyl groups
2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol C₈H₁₇NO₂ 159.23 1855503-47-7 Cyclobutyl core with aminomethyl and methyl groups; amino alcohol
Key Observations :

Smaller rings like cyclobutane are more prone to ring-opening reactions under thermal or acidic conditions . Grandisol () shares the cyclobutyl core but includes bulky substituents (methyl and isopropenyl), which enhance its rigidity and biological specificity as a pheromone.

Functional Group Impact: The dual hydroxyl groups in the target compound increase polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to Grandisol, which has a single hydroxyl group. The aminomethyl group in 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol () introduces basicity, enabling salt formation and altering pharmacokinetic properties in drug design contexts.

Key Observations :
  • Synthesis : The target compound’s cyclobutyl core may necessitate specialized methods, such as photochemical [2+2] cycloadditions or strain-driven ring formation, as seen in other strained systems ().
  • Reactivity : The dual hydroxyl groups make the compound a candidate for derivatization (e.g., acetylation, glycosylation), similar to the isoindole-dione derivative in .

Biological Activity

2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial, anticancer, and other therapeutic properties. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and significant research findings.

Chemical Structure and Properties

The compound 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol features a cyclobutane ring with a hydroxymethyl group, which contributes to its unique chemical properties. Its structure can be represented as follows:

C6H12O\text{C}_6\text{H}_{12}\text{O}

This molecular formula indicates the presence of six carbon atoms, twelve hydrogen atoms, and one oxygen atom.

Target Interactions

Research indicates that compounds similar to 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol often interact with specific biological targets such as enzymes and receptors. These interactions can lead to modulation of various signaling pathways within cells, influencing cellular processes such as proliferation and apoptosis.

Biochemical Pathways

The compound is believed to influence several biochemical pathways, including those involved in oxidative stress response and cell cycle regulation. The modulation of these pathways could explain its potential therapeutic effects in various disease models .

Antimicrobial Activity

Studies have shown that 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and biofilm formation .

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Case Study: Induction of Apoptosis
A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol showed a dose-dependent increase in apoptotic cells as assessed by flow cytometry.

Table 2: Apoptosis Induction

Concentration (µg/mL)Percentage of Apoptotic Cells (%)
1015
5030
10055

Pharmacokinetics

Understanding the pharmacokinetics of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate bioavailability, with absorption rates influenced by its solubility characteristics and metabolic stability.

Research Applications

The unique structure and biological activities of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol make it a valuable candidate for further research in drug development. Its applications include:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial or anticancer agents.
  • Biological Research : Investigating its role in cellular signaling pathways and potential therapeutic mechanisms.

Q & A

Q. What are the established synthetic routes for 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol, and what critical reaction conditions are required?

  • Methodological Answer : Synthesis typically involves:
  • Cyclobutane Ring Formation : Cyclization of γ-butyrolactone derivatives or [2+2] photocycloaddition of alkenes to generate the strained cyclobutane core .
  • Hydroxymethyl Introduction : Alkylation or nucleophilic addition using formaldehyde equivalents (e.g., paraformaldehyde) under basic conditions .
  • Ethanol Moiety Installation : Reduction of ketone intermediates (e.g., via NaBH₄ or LiAlH₄) or hydroxyl protection/deprotection strategies .
    Key Conditions : Low temperatures for cyclization (~0–20°C), anhydrous solvents (THF, DCM), and inert atmospheres to prevent oxidation.
StepReagents/ConditionsYield (%)
Cyclization[2+2] Photocycloaddition, UV light50–70
HydroxymethylationParaformaldehyde, K₂CO₃, DMF65–80
ReductionNaBH₄, MeOH85–95

Q. Which spectroscopic techniques are optimal for characterizing 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol, and what diagnostic data should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Cyclobutane protons: δ 1.8–2.5 ppm (multiplet due to ring strain) .
  • Hydroxyl groups: Broad singlet at δ 1.5–2.0 ppm (exchange with D₂O).
  • IR Spectroscopy : Strong O-H stretch at 3200–3600 cm⁻¹; C-O stretches at 1050–1150 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 144 (C₇H₁₂O₂), with fragmentation patterns indicating cyclobutane cleavage .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The ring strain (≈26 kcal/mol) increases electrophilicity at adjacent carbons, accelerating SN2 reactions (e.g., substitution of -OH with halides using PBr₃ or SOCl₂). Oxidation with CrO₃ or PCC preferentially targets the ethanol moiety, yielding ketones without ring opening due to steric hindrance . Computational studies (DFT) show reduced activation energy for ring-opening reactions under acidic conditions .

Q. What computational strategies can predict the compound’s conformational dynamics and interactions with enzymatic targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrogen-bonding propensity .
  • Docking Studies : Use AutoDock Vina to model binding to alcohol dehydrogenases, focusing on the hydroxyl groups’ roles in active-site interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate strain energy and transition states for ring-opening .

Q. How can enantiomeric purity be optimized during synthesis, and what chiral resolution methods are effective?

  • Methodological Answer :
  • Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclobutane formation .
  • Resolution Techniques :
  • Chromatography : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol .
  • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) .

Data Contradictions and Validation

  • Synthetic Yields : BenchChem reports higher yields (80–95%) for similar compounds, but peer-reviewed studies (e.g., PubChem ) note 50–70% due to side reactions. Validate via controlled reproducibility trials.
  • Biological Activity : While suggests potential therapeutic applications, PubChem emphasizes limited in vivo data; prioritize in vitro assays (e.g., cytotoxicity on HepG2 cells) before mechanistic studies.

Applications in Academic Research

  • Organic Synthesis : Building block for strained spirocyclic compounds in drug discovery .
  • Material Science : Study hydrogen-bonding networks in crystal lattices (X-ray diffraction, ).
  • Enzymology : Probe alcohol dehydrogenase substrate specificity via kinetic assays (IC₅₀ determinations) .

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